N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-21-13-5-2-4-11(8-13)14(20)19-9-12(10-19)18-15-16-6-3-7-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIHKHZFFUWSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrimidine ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The pyrimidine ring is often synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Once the individual rings are prepared, they are coupled together using a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine exhibit significant anticancer activity. Research has shown that azetidine derivatives can act as Janus kinase (JAK) inhibitors, which are crucial in treating various cancers and inflammatory diseases. The inhibition of JAK pathways can lead to reduced tumor growth and improved patient outcomes in cancers associated with these pathways .
Case Study:
In a study evaluating azetidine derivatives, several compounds demonstrated potent inhibition of JAK-associated signaling pathways, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The design and synthesis of new thiopyrimidine–benzenesulfonamide compounds have shown promising results against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds were evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), revealing significant antimicrobial activity .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| Thiopyrimidine-Benzenesulfonamide | 4 | 16 | Klebsiella pneumoniae |
| Thiopyrimidine-Benzenesulfonamide | 8 | 32 | Pseudomonas aeruginosa |
Antimalarial Potential
Compounds with structural similarities to this compound have been designed as potential antimalarial agents. A virtual library screening identified several candidates that showed efficacy against Plasmodium falciparum, the parasite responsible for malaria. The most promising candidates exhibited low IC50 values, indicating strong antimalarial activity .
Case Study:
In vitro evaluations revealed that certain derivatives had IC50 values as low as 2.24 µM, making them suitable candidates for further development in antimalarial drug discovery .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has been a focus of research, particularly regarding its potential use in treating metabolic disorders. For instance, studies have shown that azetidine derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant targets in managing Type 2 diabetes mellitus and Alzheimer's disease, respectively .
Data Table: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Azetidine Derivative A | α-glucosidase | 5.0 |
| Azetidine Derivative B | Acetylcholinesterase | 10.0 |
Drug Design and Development
The structural characteristics of this compound make it an attractive candidate for drug design. Computational studies involving molecular docking have provided insights into its binding affinity with various biological targets, enhancing the understanding of its mechanism of action .
Quantum Chemical Investigations:
Advanced quantum chemical methods have been employed to predict the compound's behavior in biological systems, including its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. These studies are crucial for assessing the drug-likeness and safety of new compounds before clinical trials .
Mechanism of Action
The mechanism by which N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrimidine ring can interact with nucleic acids, while the azetidine ring may provide steric hindrance or specific binding interactions. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine (BG15810, CAS 2194905-03-6)
- Key Differences : The benzyloxy (OCH₂C₆H₅) group replaces the methylsulfanyl (SCH₃) substituent.
- Impact: Lipophilicity: Benzyloxy increases molecular weight (360.41 g/mol vs. Electron Effects: The oxygen atom in benzyloxy is electron-withdrawing, whereas SCH₃ is electron-donating, altering electronic interactions with target proteins . Synthetic Accessibility: Benzyloxy derivatives may require additional protection/deprotection steps during synthesis compared to methylsulfanyl analogs .
N-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034303-72-3)
- Key Differences : A sulfonyl (SO₂) group replaces the benzoyl carbonyl, and a 2-chlorophenyl substituent is present.
- Bioactivity: Chlorine introduces electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to SCH₃ .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1)
- Key Differences : The azetidine-benzoyl moiety is absent; instead, a pyridyl group is attached to the pyrimidine core.
- Pharmacokinetics: The pyridyl group may improve solubility but increase susceptibility to metabolic oxidation .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound balances moderate lipophilicity (logP ~2.8) with a compact structure, favoring oral bioavailability.
- BG15810’s higher logP (~3.1) may limit solubility but enhance tissue penetration.
- The sulfonyl analog’s lower logP (~1.5) suggests improved solubility but reduced membrane permeability .
Biological Activity
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features, including an azetidine ring, a pyrimidine moiety, and a methylsulfanyl group. This article delves into the compound's biological activities, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of this compound contributes to its biological properties. The azetidine ring provides a three-dimensional conformation that enhances its interaction with biological targets. The methylsulfanyl group increases lipophilicity, which may improve membrane permeability and facilitate interactions with intracellular targets.
Enzyme Inhibition and Receptor Modulation
This compound has been shown to interact with specific molecular targets, potentially functioning as an enzyme inhibitor or receptor modulator. This interaction may influence pathways involved in various diseases, including inflammation and cancer. Notably, compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) .
Case Studies and Experimental Findings
- Anti-inflammatory Activity : Research has indicated that derivatives of pyrimidine compounds can significantly reduce iNOS and COX-2 mRNA expressions in vitro. For instance, specific pyrimidine derivatives showed enhanced anti-inflammatory activity compared to traditional drugs like indomethacin .
- Cancer Research : In studies involving enzyme inhibitors targeting AKT kinases, compounds structurally related to this compound exhibited potent inhibition of AKT activation, which is critical in cancer progression .
Synthesis
The synthesis of this compound typically involves several steps that allow for the introduction of functional groups at various stages. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Controlled conditions are essential to minimize side reactions during synthesis.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{1-[3-(methylsulfanyl)benzoyl]azetidin-4-yl}pyrimidin-2-amine | Similar azetidine and pyrimidine structures | Different amino group position affects reactivity |
| N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyridine-2-amine | Pyridine instead of pyrimidine | Alters electronic properties and target interactions |
| N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-thiol | Thiol substitution for amino group | Enhances ability to form disulfide bonds |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are recommended for synthesizing N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the azetidine core with substituted benzoyl and pyrimidine moieties. Key steps include:
- Azetidine functionalization : Use of coupling agents (e.g., EDC/HOBt) for benzoylation at the azetidine nitrogen.
- Pyrimidine introduction : Nucleophilic substitution or Buchwald-Hartwig amination for pyrimidin-2-amine attachment.
- Optimization : Microwave-assisted synthesis (60–100°C, DMF as solvent) can improve yield (70–85%) compared to traditional thermal methods .
- Critical parameters : Solvent polarity (DMF > toluene), catalyst (e.g., Pd(OAc)₂ for coupling), and inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
Q. Which analytical techniques are essential for characterizing N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine?
- Methodological Answer :
- Structural confirmation : High-resolution NMR (¹H/¹³C) to resolve azetidine ring protons (δ 3.5–4.5 ppm) and methylsulfanyl group (δ 2.1–2.3 ppm). X-ray crystallography can confirm stereochemistry .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to achieve >95% purity .
- Mass spectrometry : HRMS (ESI+) for exact mass verification (e.g., [M+H]+ = calculated 343.18 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Replace methylsulfanyl with electron-withdrawing groups (e.g., nitro, cyano) to modulate electron density and binding affinity.
- Azetidine ring modification : Introduce sp³-hybridized substituents (e.g., cyclopropyl) to enhance metabolic stability .
- Bioassay integration : Test derivatives in kinase inhibition assays (e.g., EGFR, BRAF) to correlate substituent effects with IC₅₀ values. Evidence from similar compounds shows IC₅₀ shifts of 10–100 nM with optimized substituents .
Q. How can contradictory biological activity data across studies be resolved for azetidine-pyrimidine derivatives?
- Methodological Answer :
- Batch variability : Compare purity (via HPLC) and stereochemical consistency (via chiral chromatography) between studies. Contradictions in IC₅₀ values (e.g., 50 nM vs. 500 nM) may arise from impurities >5% .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, a 72-hour incubation may amplify cytotoxicity compared to 24-hour assays .
- Computational validation : Use molecular docking (AutoDock Vina) to verify binding poses across reported targets, resolving discrepancies in mechanism claims .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro :
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with EC₅₀ dose-response curves .
- In vivo :
- Pharmacokinetics : Rodent studies to assess oral bioavailability (F > 20%) and half-life (t₁/₂ > 4 hours) .
- Xenograft models : Nude mice with subcutaneous tumors to evaluate tumor growth inhibition (TGI > 50% at 50 mg/kg) .
Q. How can computational methods predict target proteins for N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine?
- Methodological Answer :
- Pharmacophore modeling : Use Schrödinger Phase to align the compound’s methylsulfanyl and pyrimidine motifs with known kinase inhibitors (e.g., EGFR inhibitors) .
- Molecular dynamics (MD) : Simulate binding stability (RMSD < 2 Å over 100 ns) to prioritize targets like PI3K or JAK2 .
- Machine learning : Train random forest models on ChEMBL bioactivity data to predict Ki values for understudied targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
